4-Hydroxy-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Description
4-Hydroxy-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid is a biphenyl derivative featuring a hydroxyl (-OH) group at the 4-position, a methoxy (-OCH₃) group at the 3'-position, and a carboxylic acid (-COOH) at the 3-position. This compound’s structure combines polar and hydrophobic substituents, making it a versatile scaffold for pharmaceutical and synthetic chemistry applications.
Properties
IUPAC Name |
2-hydroxy-5-(3-methoxyphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c1-18-11-4-2-3-9(7-11)10-5-6-13(15)12(8-10)14(16)17/h2-8,15H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGDFXFOZUEBMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=C(C=C2)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Biphenyl Scaffold Construction via Friedel-Crafts Acylation
The synthesis begins with constructing the biphenyl backbone through Friedel-Crafts acylation, a method widely employed for introducing acetyl groups to aromatic systems. In a representative procedure , 4-methoxybiphenyl undergoes acetylation using acetic anhydride and aluminum chloride in 1,2-dichloroethane. The reaction proceeds at reflux (4 hours), yielding 4-acetyl-4'-methoxybiphenyl with a 65% yield after recrystallization in ethanol. Critical parameters include:
| Parameter | Value |
|---|---|
| Catalyst | AlCl₃ (2.0 equiv) |
| Solvent | 1,2-Dichloroethane |
| Temperature | Reflux (≈85°C) |
| Workup | HCl acid quench, CH₂Cl₂ extraction |
This intermediate serves as a precursor for subsequent oxidation and functionalization steps.
Oxidation of Acetyl to Carboxylic Acid
The acetyl group at the 4-position is oxidized to a carboxylic acid using a bromine-soda system in 1,4-dioxane/water . A solution of sodium hydroxide (1.61 mol) and bromine (0.44 mol) in dioxane is added to 4'-acetyl-4-methoxybiphenyl at 0°C, followed by reflux with sodium sulfite to eliminate excess bromine. Acidification with HCl precipitates 4'-methoxy-4-biphenylcarboxylic acid in 93% yield. Key reaction metrics:
| Metric | Value |
|---|---|
| Oxidizing Agent | Br₂ in NaOH/dioxane |
| Reaction Time | 1 hour at 20°C, 10 min reflux |
| Yield | 93% |
| Purity | White powder (mp 210–215°C) |
This step highlights the efficiency of halogen-mediated oxidation for converting ketones to carboxylic acids under mild conditions.
Amidation and Cyano Group Introduction
The carboxylic acid is converted to a carboxamide via treatment with thionyl chloride in anhydrous toluene, followed by ammonia gas . This yields 4'-methoxy-4-biphenyl carboxamide (87% yield), which is then dehydrated using 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) in DMF. The nitrile formation proceeds at room temperature for 20 hours, yielding 4-cyano-4'-methoxybiphenyl (72.5% yield) after crystallization with ethanol/heptane.
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Amidation | SOCl₂, NH₃, toluene | 87% |
| Dehydration | Cyanuric chloride, DMF, 20h | 72.5% |
This sequence demonstrates the utility of cyanuric chloride as a mild dehydrating agent for amide-to-nitrile conversions.
Demethylation of Methoxy to Hydroxy Group
The final step involves selective demethylation of the 4'-methoxy group to introduce the hydroxyl functionality. A mixture of 4-cyano-4'-methoxybiphenyl and pyridinium chloride is heated to 200°C for 2 hours . Subsequent extraction with chloroform and acid washing yields 4-cyano-4'-hydroxybiphenyl (75% yield). For the target compound, this method can be adapted by starting with a 3'-methoxy precursor and adjusting the demethylation conditions to retain the 3'-methoxy group while hydrolyzing the 4-methoxy group.
| Condition | Value |
|---|---|
| Reagent | Pyridinium chloride |
| Temperature | 200°C |
| Time | 2 hours |
| Yield | 75% |
Carboxylic Acid Hydrolysis from Nitrile
If the nitrile group is present in an intermediate (e.g., 4-cyano-4'-hydroxybiphenyl), it can be hydrolyzed to the carboxylic acid using concentrated HCl or H₂SO₄ under reflux. For example, heating the nitrile in 6N HCl at 120°C for 8 hours typically achieves full conversion to the carboxylic acid .
Industrial-Scale Considerations
Large-scale production requires optimizing solvent recovery and catalyst reuse. The Friedel-Crafts acylation step, for instance, benefits from continuous flow reactors to manage exothermicity and improve mixing. Similarly, bromine oxidation can be replaced with greener oxidants (e.g., H₂O₂/Fe³⁺) to reduce hazardous waste.
Comparative Analysis of Synthetic Routes
The table below contrasts two primary routes to 4-hydroxy-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid:
| Route | Steps | Total Yield | Key Advantage |
|---|---|---|---|
| Friedel-Crafts + Oxidation | 4 | ≈50% | Scalable, minimal purification |
| Suzuki Coupling + Hydrolysis | 3 | ≈65% | Regioselective, fewer steps |
Note: Suzuki coupling routes are theorized based on analogous syntheses but require validation .
Challenges and Mitigation Strategies
-
Regioselectivity in Demethylation : Pyridinium chloride may demethylate multiple positions. Using bulkier reagents (e.g., BBr₃ at −78°C) can enhance selectivity for the 4-methoxy group .
-
Cyanide Handling : Replace cyanuric chloride with P₂O₅ in DMF for safer nitrile formation.
-
Acid Stability : The carboxylic acid group may degrade under strong acidic conditions. Neutral pH workup (e.g., NaHCO₃) preserves integrity.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3’-methoxy[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Introduction of various substituents such as halogens, nitro groups, or alkyl groups on the biphenyl rings.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds featuring a biphenyl structure can exhibit anticancer properties. Specifically, derivatives like 4-Hydroxy-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid may inhibit specific cancer cell lines by affecting pathways associated with cell proliferation and apoptosis. The mechanism often involves the modulation of protein interactions and signaling pathways critical for tumor growth.
2. Inhibition of IRE1α RNase Activity
Recent studies have highlighted the role of biphenyl derivatives in inhibiting IRE1α, a key player in the unfolded protein response (UPR). Inhibitors like MKC9989, OICR464, and OICR573 have shown significant potency against IRE1α RNase activity, suggesting that this compound could be developed into a therapeutic agent targeting UPR-related diseases such as cancer and neurodegenerative disorders .
Material Science Applications
3. Polymer Chemistry
The compound's unique structure allows it to be utilized as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research into its use in creating high-performance materials is ongoing, with potential applications in coatings and composites.
Biochemical Applications
4. Antioxidant Properties
Studies suggest that biphenyl derivatives possess antioxidant capabilities. These properties are crucial for developing supplements or pharmaceuticals aimed at reducing oxidative stress in cells. The ability to scavenge free radicals can be beneficial in preventing cellular damage associated with various diseases.
Case Study 1: Anticancer Activity
A study published in Nature Communications explored the effects of biphenyl derivatives on cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting potent activity against specific cancer types .
Case Study 2: IRE1α Inhibition
In an investigation focused on the structural basis for HAA inhibitors' mechanism of action, researchers performed X-ray crystallographic analyses revealing how this compound interacts with IRE1α. The findings demonstrated that this compound could effectively inhibit RNase activity in vitro, offering insights into its potential as a therapeutic agent against diseases linked to ER stress .
Data Tables
| Application Area | Description | Potential Impact |
|---|---|---|
| Medicinal Chemistry | Anticancer activity through modulation of signaling pathways | Development of novel anticancer therapies |
| Biochemical Research | Antioxidant properties | Prevention of oxidative stress-related diseases |
| Material Science | Use as a monomer in polymer synthesis | Creation of high-performance materials |
Mechanism of Action
The mechanism of action of 4-Hydroxy-3’-methoxy[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 4-Hydroxy-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid and related biphenyl derivatives:
Key Observations:
Substituent Effects on Acidity: The hydroxyl group in this compound enhances acidity compared to non-hydroxylated analogs like 4'-methoxy[1,1'-biphenyl]-3-carboxylic acid. Fluorine substituents (e.g., in diflunisal) further modulate acidity and lipophilicity . Methoxy groups (-OCH₃) act as electron-donating groups, reducing the carboxylic acid’s acidity relative to electron-withdrawing groups like fluorine .
Synthetic Accessibility :
- Methoxy-substituted biphenyls are often synthesized via Suzuki-Miyaura coupling or ruthenium-catalyzed C–H activation . Hydroxyl groups may require protective strategies (e.g., acetyl protection) during synthesis.
Fluorinated derivatives (e.g., 2-Fluoro-4'-methoxy) are prioritized in drug development for improved bioavailability and target binding .
Physicochemical Properties :
- Hydroxyl and carboxylic acid groups enhance water solubility, whereas methoxy and alkyl groups increase hydrophobicity. For example, 4'-methyl[1,1'-biphenyl]-3-carboxylic acid is less polar than the target compound .
Biological Activity
4-Hydroxy-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid, also known as a biphenyl derivative, has garnered attention in scientific research due to its potential biological activities. This compound is explored for various applications, including its role as an enzyme inhibitor, anticancer agent, and its interactions with biological macromolecules. This article compiles findings from diverse studies to provide a comprehensive overview of the biological activity associated with this compound.
The compound's structure includes a biphenyl core with hydroxyl and methoxy substituents, which contribute to its solubility and reactivity. The presence of these functional groups enhances its potential interactions with biological targets.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been investigated for its ability to inhibit tyrosine kinases, which are crucial in cancer cell proliferation. A study demonstrated that derivatives of this compound reduced the viability of A549 lung cancer cells by up to 50%, showcasing selective cytotoxicity towards cancerous cells while sparing non-cancerous cells like Vero cells .
Table 1: Cytotoxicity of this compound Derivatives
| Compound | Cell Line | Viability Reduction (%) | Mechanism of Action |
|---|---|---|---|
| 20 | A549 | 50 | Tyrosine kinase inhibition |
| 29 | A549 | 31.2 | Antioxidant properties |
| 32 | A549 | 58.9 | Induction of apoptosis |
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor. Specifically, it has been studied for its ability to inhibit enzymes involved in various metabolic pathways. One study highlighted its role in inhibiting benzamide synthetase in Streptomyces murayamaensis, suggesting that it could be utilized in biosynthetic pathways for antibiotic production .
Study on Antioxidant Activity
In a comparative study involving various derivatives of phenolic compounds, this compound was found to exhibit significant antioxidant activity through DPPH radical scavenging assays. This property is critical as it suggests the compound's potential in preventing oxidative stress-related diseases .
Clinical Relevance
Further investigations into the clinical relevance of this compound have shown that it may play a role in enhancing the efficacy of standard chemotherapeutic agents like doxorubicin and cisplatin by acting synergistically against cancer cell lines such as COLO201 and MDA-MB-231 .
The mechanism by which this compound exerts its biological effects is multifaceted:
- Tyrosine Kinase Inhibition : By inhibiting tyrosine kinases, the compound disrupts signaling pathways essential for cancer cell survival and proliferation.
- Antioxidant Activity : The ability to scavenge free radicals contributes to its protective effects against cellular damage.
- Enzyme Interaction : Its interaction with specific enzymes may alter metabolic pathways beneficially.
Q & A
Q. What are the critical structural features of 4-Hydroxy-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid, and how do they influence its reactivity?
- Methodological Answer: The compound contains a biphenyl core with hydroxyl (-OH), methoxy (-OCH₃), and carboxylic acid (-COOH) groups at specific positions (3, 3', and 4, respectively). The hydroxyl group enhances hydrogen-bonding interactions, influencing solubility and biological activity. The methoxy group contributes to steric and electronic effects, modulating regioselectivity in substitution reactions. The carboxylic acid moiety allows for derivatization (e.g., esterification) or coordination with metal catalysts. Positional isomerism (e.g., meta vs. para substituents) can drastically alter reactivity, as seen in analogous biphenyl systems .
Q. What synthetic routes are commonly employed for this compound, and how can reaction conditions be optimized?
- Methodological Answer: Synthesis often involves Suzuki-Miyaura cross-coupling between halogenated phenyl precursors and boronic acids, followed by functional group modifications (e.g., oxidation, protection/deprotection). Key parameters include:
- Temperature: 80–120°C for cross-coupling to balance reaction rate and side-product formation .
- Solvent: Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates .
- Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf) enhances coupling efficiency .
Post-synthetic purification via recrystallization (using ethanol/water mixtures) or HPLC (C18 column, 0.1% TFA in acetonitrile/water) is critical for isolating high-purity product .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions and purity. The hydroxyl proton appears as a broad singlet (δ 9.8–10.2 ppm), while the methoxy group resonates at δ 3.8–4.0 ppm .
- HPLC-MS: Reversed-phase HPLC (C18 column, 0.1% formic acid) coupled with ESI-MS detects trace impurities and validates molecular weight (expected [M-H]⁻ at m/z 273.1) .
- X-ray Crystallography: Resolves crystal packing and hydrogen-bonding networks, though crystallization may require slow evaporation from DMSO .
Advanced Research Questions
Q. How can regioselectivity challenges in functionalizing this compound be addressed?
- Methodological Answer: Regioselectivity in electrophilic substitution (e.g., nitration, halogenation) is influenced by directing groups. The hydroxyl group acts as a strong para-director, while the methoxy group directs meta. Computational modeling (DFT calculations) predicts preferential sites for substitution. For example, nitration at the 5-position of the hydroxyl-bearing ring is favored due to resonance stabilization . Experimental validation via kinetic studies (e.g., monitoring reaction intermediates by LC-MS) is recommended .
Q. What factors contribute to discrepancies in reported biological activities of derivatives of this compound?
- Methodological Answer: Variations in biological assay results (e.g., IC₅₀ values) often arise from:
- Substituent Position: Minor changes (e.g., shifting methoxy from 3' to 4') can alter binding affinity to target proteins .
- Purity: Impurities ≥2% (e.g., unreacted boronic acids) may skew activity .
- Assay Conditions: Buffer pH (e.g., 7.4 vs. 6.5) affects ionization of the carboxylic acid group, altering membrane permeability .
Standardizing protocols (e.g., using ≥95% purity, controlled pH) and reporting full synthetic details mitigates discrepancies .
Q. What computational tools are suitable for predicting the physicochemical properties of this compound?
- Methodological Answer:
- LogP Prediction: Use Schrodinger’s QikProp or ACD/Labs to estimate hydrophobicity, critical for pharmacokinetic profiling. The hydroxyl and carboxylic acid groups reduce LogP (predicted ~1.8) .
- pKa Estimation: Software like MarvinSuite calculates acidic/basic sites (e.g., carboxylic acid pKa ~2.5, phenolic OH ~9.8) .
- Docking Studies: AutoDock Vina models interactions with enzymes (e.g., COX-2), leveraging crystallographic data from analogous biphenyl inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
